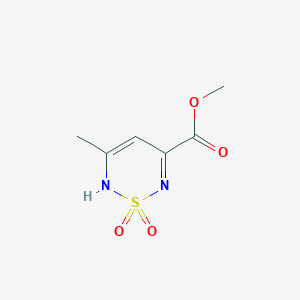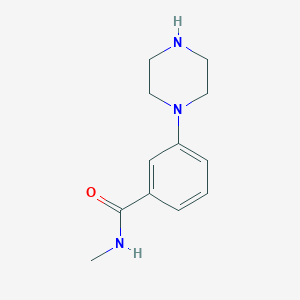
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxazolidine ring with a tert-butyl group and a formyl group, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of a chiral amino alcohol with a tert-butyl ester and a formylating agent. One common method includes the use of tert-butyl chloroformate and formaldehyde under basic conditions to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Methyl (2S,4S)-2-tert-butyl-3-carboxy-1,3-oxazolidine-4-carboxylate.
Reduction: Methyl (2S,4S)-2-tert-butyl-3-hydroxymethyl-1,3-oxazolidine-4-carboxylate.
Substitution: Various alkyl-substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This compound can inhibit or activate enzymatic pathways, depending on its structural modifications .
Comparación Con Compuestos Similares
Methyl 2-methylbutanoate: Similar ester functionality but lacks the oxazolidine ring.
tert-Butyl 2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate: Shares the tert-butyl group but has a different ring structure.
Uniqueness: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its combination of a chiral oxazolidine ring, a formyl group, and a tert-butyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
93250-92-1 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9-/m0/s1 |
Clave InChI |
CUOGQSHIYFHDEM-CBAPKCEASA-N |
SMILES isomérico |
CC(C)(C)[C@H]1N([C@@H](CO1)C(=O)OC)C=O |
SMILES canónico |
CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)

![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)

![N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride](/img/structure/B11723904.png)

![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
